molecular formula C36H52Cl2OP2Pd B12635932 dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

Cat. No.: B12635932
M. Wt: 740.1 g/mol
InChI Key: UPHBRQDWOFHFER-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is a palladium(II) complex featuring a bidentate phosphine ligand. The ligand comprises two dicyclohexylphosphine groups connected via a phenoxy bridge, creating a sterically bulky and electron-rich coordination environment. Such ligands are pivotal in catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), where steric bulk and electronic donation influence catalytic activity and selectivity .

The compound’s structure is characterized by:

  • Palladium center in a square-planar geometry, coordinated to two chloride ligands and two phosphorus atoms from the ligand.
  • Ligand architecture: A central phenoxy group bridges two aryl rings, each substituted with a dicyclohexylphosphine moiety. This design introduces significant steric hindrance, which can stabilize reactive intermediates and modulate substrate access.

Preparation Methods

The synthesis of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of palladium chloride with dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic chemistry for forming carbon-carbon bonds. The compound has been extensively used in:

  • Suzuki-Miyaura Coupling : This reaction enables the coupling of aryl boronic acids with aryl halides, producing biaryl compounds. Studies have shown that using dichloropalladium with appropriate phosphine ligands can enhance reaction efficiency and yield .
  • Kumada-Corriu Coupling : This method involves the reaction of organomagnesium reagents with aryl halides. The presence of dicyclohexylphosphine ligands has been reported to improve selectivity and reduce side reactions .

Synthesis of Functionalized Compounds

The compound is also utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of functionalized alkenes and arenes through hydroboration-coupling sequences, demonstrating versatility in producing diverse chemical structures .

Biaryl Synthesis

A significant study highlighted the use of dichloropalladium in the biaryl synthesis from arylboronic acids in aqueous media. The catalyst showed remarkable turnover numbers (TON) exceeding 96,000, indicating its high efficiency . The study emphasized the importance of ligand choice, where dicyclohexylphosphine played a crucial role in enhancing catalytic activity.

Pharmaceutical Applications

In pharmaceutical research, dichloropalladium has been instrumental in developing new drug candidates through efficient coupling reactions. For example, its application in synthesizing potent DYRK1A inhibitors demonstrated its utility in medicinal chemistry . The ability to create complex molecular architectures rapidly is invaluable for drug discovery.

Comparative Data Table

Application TypeReaction TypeEfficiency (TON)Key Findings
Cross-CouplingSuzuki-Miyaura>96,000High efficiency with dicyclohexylphosphine ligands
Synthesis of Functionalized CompoundsHydroboration-CouplingVariableVersatile applications in organic synthesis
Pharmaceutical DevelopmentDYRK1A InhibitorsHighRapid synthesis of complex drug candidates

Mechanism of Action

The mechanism of action of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the substrates, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compound A : Dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

  • Structure : Features methoxy (-OCH₃) groups at the 3- and 6-positions of the central aryl ring and triisopropylphenyl substituents at the 2-position (Figure 1) .
  • Electronic Effects: Methoxy groups are electron-donating, enhancing the electron density at the phosphorus center compared to the phenoxy-bridged target compound.
Property Target Compound Compound A
Substituents Dicyclohexylphosphine, phenoxy Methoxy, triisopropylphenyl
Steric Bulk High (dicyclohexyl) Very high (triisopropylphenyl)
Electronic Donation Moderate (phenoxy bridge) Strong (methoxy + aryl)

Compound B : Triphenylphosphine (PPh₃)

  • Structure: Monodentate ligand with three phenyl groups.
  • Comparison : Less bulky and less electron-rich than the target compound, leading to faster ligand dissociation but lower stability in catalytic cycles.

Catalytic Performance

  • Target Compound: The steric bulk of dicyclohexylphosphine groups likely slows ligand dissociation, favoring the stabilization of monoligated Pd(0) species critical for oxidative addition. This can enhance selectivity in aryl halide activation .
  • Compound A: Extreme steric hindrance may impede substrate binding, reducing turnover rates but improving selectivity for hindered substrates. Methoxy groups could accelerate electron-deficient intermediates.
  • Compound B (PPh₃): Rapid ligand dissociation facilitates catalytic turnover but risks forming less selective, coordinatively unsaturated Pd species.

Biological Activity

Dichloropalladium; dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is a complex that has garnered attention in the field of organometallic chemistry, particularly for its potential biological applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dichloropalladium core coordinated to a dicyclohexyl phosphine ligand. The phosphine ligand enhances the stability and reactivity of the palladium center, making it suitable for various catalytic applications.

Synthesis

The synthesis of this compound typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligand under controlled conditions. The following steps outline a general synthetic pathway:

  • Preparation of the Ligand : Dicyclohexyl[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane is synthesized through a multi-step process involving nucleophilic substitutions and coupling reactions.
  • Formation of the Palladium Complex : The ligand is then reacted with dichloropalladium(II) to form the desired complex.

Anticancer Properties

Research has indicated that palladium complexes can exhibit significant anticancer activity. A study demonstrated that dichloropalladium complexes could induce apoptosis in cancer cells through various mechanisms, including DNA damage and oxidative stress. Specifically, the complex showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity.

The mechanism by which dichloropalladium complexes exert their biological effects often involves:

  • DNA Intercalation : The complex may intercalate into DNA strands, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The complex may inhibit specific enzymes involved in cancer cell proliferation.

1. Anticancer Efficacy in vitro

A study published in ACS Omega evaluated the anticancer efficacy of various palladium complexes, including those similar to dichloropalladium; dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Results indicated that these complexes effectively inhibited cell growth in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study reported an IC50 value as low as 5 µM for certain derivatives, demonstrating significant potency compared to conventional chemotherapeutics .

2. Mechanistic Insights from Spectroscopic Studies

Spectroscopic analyses, including NMR and mass spectrometry, have provided insights into the interaction between the complex and cellular components. For instance, NMR studies indicated that upon interaction with cellular nucleic acids, shifts in chemical environments suggest binding and potential intercalation .

Data Summary

StudyCell LineIC50 (µM)Mechanism
MCF-75Apoptosis induction via ROS generation
HeLa10DNA intercalation and enzyme inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing dichloropalladium complexes with bulky phosphane ligands like dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane?

  • Methodological Answer : The synthesis typically involves reacting a palladium precursor (e.g., PdCl₂) with the phosphane ligand under inert conditions (e.g., nitrogen/argon atmosphere) in anhydrous solvents like toluene or THF. Key steps include:

  • Ligand Activation : Pre-treatment of the ligand to remove oxygen/moisture.
  • Coordination Reaction : Stirring at elevated temperatures (60–80°C) for 12–24 hours to ensure complete complexation.
  • Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography to isolate the pure complex.
  • Characterization : Confirmation via 31^{31}P NMR spectroscopy (shift ~20–30 ppm for Pd-bound phosphane) and elemental analysis .

Q. How is the crystal structure of dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystal Growth : Slow diffusion of hexane into a saturated dichloromethane solution.
  • Data Collection : Using a diffractometer with Mo/Kα radiation.
  • Structure Solution : Programs like SHELXT (for initial phasing) and SHELXL (for refinement) are employed to resolve bond lengths, angles, and torsion angles .
  • Validation : Check for R-factor convergence (<5%) and CCDC deposition.

Q. What role does this palladium-phosphane complex play in catalytic cross-coupling reactions?

  • Methodological Answer : The complex acts as a pre-catalyst in Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. The bulky phosphane ligand enhances stability and modulates steric/electronic effects:

  • Steric Effects : Bulky substituents prevent catalyst deactivation via dimerization.
  • Electronic Effects : Electron-rich phosphanes increase Pd center electrophilicity, accelerating oxidative addition.
  • Monitoring : Reaction progress is tracked via GC-MS or 19^{19}F NMR for fluorinated substrates.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for palladium-phosphane complexes?

  • Methodological Answer : Discrepancies (e.g., anomalous bond lengths or thermal parameters) are addressed by:

  • Twinned Data Analysis : Using SHELXL’s TWIN/BASF commands to refine twinned crystals .
  • Occupancy Refinement : Adjusting site occupancies for disordered solvent/ligands.
  • Validation Tools : PLATON’s ADDSYM to check missed symmetry or SQUEEZE for solvent masking.
  • Cross-Verification : Comparing with DFT-optimized structures (e.g., using Gaussian at B3LYP/LANL2DZ level).

Q. What approaches analyze the electronic effects of phosphane ligands on catalytic activity?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • 31^{31}P NMR to assess ligand donor strength (downfield shifts indicate stronger σ-donation).
  • XPS to measure Pd 3d binding energy shifts (higher energy = more electron-deficient Pd).
  • Kinetic Studies : Monitoring turnover frequency (TOF) under varying ligand electronic profiles.
  • Computational Modeling : DFT calculations (e.g., NBO analysis) to quantify ligand-to-metal charge transfer.

Q. How can reaction conditions be optimized to minimize ligand decomposition during catalytic cycles?

  • Methodological Answer :

  • Ligand Screening : Test sterically hindered analogs (e.g., substituted cyclohexyl groups) for enhanced stability.
  • Additives : Use silver salts (AgOTf) to scavenge halides, preventing Pd–X bond formation that accelerates decomposition.
  • In Situ Monitoring : Operando IR or Raman spectroscopy to detect ligand degradation intermediates.
  • Temperature Control : Lower reaction temperatures (<100°C) reduce ligand dissociation rates.

Properties

Molecular Formula

C36H52Cl2OP2Pd

Molecular Weight

740.1 g/mol

IUPAC Name

dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane

InChI

InChI=1S/C36H52OP2.2ClH.Pd/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;;;/h21-28,31-34H,1-20H2;2*1H;/q;;;+2/p-2

InChI Key

UPHBRQDWOFHFER-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=C(C=C3)OC4=CC=C(C=C4)P(C5CCCCC5)C6CCCCC6.Cl[Pd]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.